REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11]CC)=[O:10])[CH:4]=1)[CH3:2].[OH-].[Na+]>C(O)C.O>[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([OH:11])=[O:10])[CH:4]=1)[CH3:2] |f:1.2|
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Name
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|
Quantity
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6.86 g
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Type
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reactant
|
Smiles
|
C(C)C1=CC(=NN1C)C(=O)OCC
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Name
|
|
Quantity
|
1.58 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
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The solution was concentrated
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Type
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WASH
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Details
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the aqueous phase washed with ethyl acetate
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Type
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ADDITION
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Details
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before adding dichloromethane (50 ml)
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Type
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EXTRACTION
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Details
|
the mixture exhaustively extracted with dichloromethane
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Type
|
FILTRATION
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Details
|
The remaining undissolved solid was filtered off
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Type
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EXTRACTION
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Details
|
The solution was again extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous magnesium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=NN1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |